Octreotide Acetate is the acetate salt of a synthetic long-acting cyclic octapeptide with pharmacologic properties mimicking those of the natural hormone somatostatin. Octreotide is a more potent inhibitor of growth hormone, glucagon, and insulin than somatostatin. Similar to somatostatin, this agent also suppresses the luteinizing hormone response to gonadotropin-releasing hormone, decreases splanchnic blood flow, and inhibits the release of serotonin, gastrin, vasoactive intestinal peptide (VIP), secretin, motilin, pancreatic polypeptide, and thyroid stimulating hormone. A potent, long-acting synthetic SOMATOSTATIN octapeptide analog that inhibits secretion of GROWTH HORMONE and is used to treat hormone-secreting tumors; DIABETES MELLITUS; HYPOTENSION, ORTHOSTATIC; HYPERINSULINISM; hypergastrinemia; and small bowel fistula. See also: Octreotide (has active moiety).
Related Compounds
[111In-DTPA0]Octreotide
Compound Description: [111In-DTPA0]Octreotide is a radiolabeled form of octreotide, where DTPA stands for diethylenetriaminepentaacetic acid. It is used in peptide receptor radionuclide therapy (PRRT) and somatostatin receptor scintigraphy for the diagnosis and treatment of neuroendocrine tumors.
[90Y-DOTA0,Tyr3]Octreotide
Compound Description: This compound is another radiolabeled form of octreotide. It utilizes DOTA (tetraazacyclododecanetetraacetic acid) as a chelator for the radioactive isotope Yttrium-90 (90Y). This compound is also investigated for its potential in peptide receptor radionuclide therapy (PRRT).
99mTc(I)-HYNIC-octreotide
Compound Description: This compound utilizes 99mTc, a different radioisotope, for labeling octreotide. HYNIC serves as a bifunctional chelator to link technetium-99m to the octreotide molecule. This compound was investigated for its potential as a radiopharmaceutical for somatostatin receptor scintigraphy, specifically in pancreatic tumor imaging.
Compound Description: [68Ga-DOTATOC is a radiolabeled compound that utilizes the chelator DOTA (tetraazacyclododecanetetraacetic acid) to bind to the radioactive isotope Gallium-68 (68Ga). It targets somatostatin receptors, primarily SSTR2, similar to octreotide. This compound is used in positron emission tomography (PET) imaging for the detection and staging of neuroendocrine tumors.
Octreotide LAR (Long-Acting Repeatable)
Compound Description: Octreotide LAR is a long-acting formulation of octreotide. It consists of octreotide encapsulated in biodegradable microspheres that slowly release the active drug over several weeks. This formulation is primarily used for long-term treatment of acromegaly and neuroendocrine tumors.
Lanreotide
Compound Description: Lanreotide is another synthetic octapeptide analog of somatostatin. Like octreotide, it exhibits high binding affinity for SSTR2 and, to a lesser extent, for SSTR5. Lanreotide is also available in a long-acting formulation (Lanreotide Autogel) and is used in the management of acromegaly and neuroendocrine tumors.
Compound Description: Vapreotide is another synthetic octapeptide analog of somatostatin with a high affinity for SSTR2 and, to a lesser extent, for SSTR5. It is primarily used to manage bleeding from esophageal varices.
Somatostatin
Compound Description: Somatostatin, also known as growth hormone-inhibiting hormone (GHIH), is a naturally occurring cyclic peptide hormone produced in the hypothalamus and other tissues. It acts primarily as an inhibitory hormone, regulating the endocrine system and affecting neurotransmission and cell proliferation. It binds to five different somatostatin receptors (SSTR1-5).
Sandostatin
Compound Description: Sandostatin is the brand name for octreotide acetate, the active pharmaceutical ingredient.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CAM2029 is a new ready-to-use, long-acting octreotide formulation being developed for the long-term treatment of acromegaly, carcinoid syndrome and vasoactive intestinal peptide (VIP)-producing tumours. CAM2029 was found to provide long-acting release of octreotide resulting in a statistically significant suppression of a clinical biomarker insulin-like growth factor 1 (IGF-1) over the target one-month therapeutic period.
Teduglutide is a 33-membered polypeptide consisting of His, Gly, Asp, Gly, Ser, Phe, Ser, Asp, Glu, Met, Asn, Thr, Ile, Leu, Asp, Asn, Leu, Ala, Ala, Arg, Asp, Phe, Ile, Asn, Trp, Leu, Ile, Gln, Thr, Lys, Ile, Thr and Asp residues joined in sequence. A glucagon-like peptide-2 receptor agonist used for the treatment of short-bowel syndrome. It has a role as a glucagon-like peptide-2 receptor agonist, a metabolite, an antioxidant and a protective agent. Teduglutide is a glucagon-like peptide-2 (GLP-2) analogue. It is made up of 33 amino acids and is manufactured using a strain of Escherichia coli modified by recombinant DNA technology. Teduglutide differs from GLP-2 by one amino acid (alanine is substituted by glycine). The significance of this substitution is that teduglutide is longer acting than endogenous GLP-2 as it is more resistant to proteolysis from dipeptidyl peptidase-4. FDA approved on December 21, 2012.
ShK (Stichodactyla helianthus Neurotoxin) has been isolated from the venom of the Carribean sea anemone Stoichactis helianthus. ShK inhibits voltage-dependent potassium channels. It blocks Kv1.3 (KCNA3) potently and also Kv1.1 (KCNA1), Kv1.4 (KCNA4) and Kv1.6 (KCNA6) respectively with a Kd of 11 pM, 16 pM, 312 pM and 165 pM. Interestingly, it was also demonstrated that ShK potently inhibits the hKv3.2b channel with an IC50 value of approximately 0.6 nM.
α-conotoxin MI (alpha-conotoxin MI) is a conotoxin that has been isolated from the venom of the cone snail Conus magus. α-conotoxin MI is a competitive antagonist of the muscle-type nicotinic acetylcholine receptors (nAChR) such as α-conotoxin GI or d-Turbocurarine. It binds to the receptor with a Kd value ~0,94nM. α-conotoxin MI allows to distinguish between the two agonist sites as it binds 10,000-fold more tightly to the α/δ than to the α/γ site.
A 13 amino-acids peptide with 2 disulfide bridges , synthetic, initially isolated from the venom of the Geographer cone snail Conus geographus. α-conotoxin GI is a competitive antagonist of the muscle-type nicotinic acetylcholine receptors (nAChR). α-conotoxin GI allows to distinguish between the two agonist sites as it binds 10,000-fold more tightly to the α/δ than to the α/γ site excepted in Torpedo which is the reverse. α-conotoxin GI (alpha-conotoxin GI) is a conopeptide that has been isolated from the venom of the cone snail Conus geographus. α-conotoxin GI is a competitive antagonist of the muscle-type nicotinic acetylcholine receptors (nAChR) such as α-conotoxin MI or d-Turbocurarine. α-conotoxin GI allows to distinguish between the two agonist sites as it binds 10,000-fold more tightly to the α/δ than to the α/γ site excepted in Torpedo which is the reverse.